4-Nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate
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Overview
Description
4-Nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate is a heterocyclic compound belonging to the class of 1,2,3-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a nitro group and a phenyl group attached to the triazole ring imparts unique chemical and physical properties to this compound. 1,2,3-Triazoles are known for their versatility in various chemical reactions and their wide range of applications in medicinal chemistry, materials science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions (CuAAC) to yield 1,4-disubstituted 1,2,3-triazoles with high regioselectivity . The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability. The use of microreactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-amino-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-Nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Antagonism: It can act as an antagonist by binding to receptors and blocking the binding of endogenous ligands.
DNA Intercalation: The planar structure of the triazole ring allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
4-Nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit distinct chemical properties and biological activities.
Other 1,2,3-Triazoles: Compounds with different substituents on the triazole ring, such as 4-amino-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate, which have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of a nitro group and a phenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-nitro-1-oxido-2-phenyltriazol-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c13-10-6-8(12(14)15)9-11(10)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUCFYFDRVXANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C=[N+]2[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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